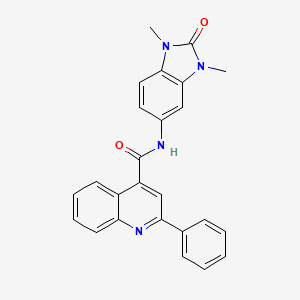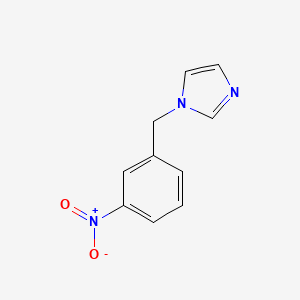
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide
Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide, also known as DHAQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHAQ belongs to the class of quinoline derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide is not fully understood. However, studies have suggested that N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, neuroinflammation, and immune response. N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and cell death in cancer cells. N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in microglial cells, thereby reducing neuroinflammation. In addition, N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has been found to modulate the activity of immune cells such as T cells and macrophages, leading to the suppression of autoimmune responses.
Biochemical and Physiological Effects:
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide inhibits cancer cell proliferation, induces apoptosis, and inhibits angiogenesis. N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has also been found to reduce neuroinflammation, protect neurons from oxidative stress, and enhance cognitive function in animal models of neurodegenerative diseases. In addition, N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has been found to modulate the activity of immune cells, leading to the suppression of autoimmune responses.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide is its broad spectrum of pharmacological activities, making it a promising candidate for the treatment of various diseases. N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has also been found to exhibit low toxicity and good bioavailability, making it suitable for oral administration. However, one of the limitations of N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide. One direction is to investigate the molecular targets and signaling pathways involved in the pharmacological effects of N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide. Another direction is to explore the potential use of N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide in combination with other anticancer drugs or neuroprotective agents to enhance its therapeutic efficacy. Furthermore, the development of novel formulations or delivery systems for N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide may improve its solubility and bioavailability, leading to better therapeutic outcomes. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide in animal models and clinical trials may provide valuable information for its potential use in humans.
Scientific Research Applications
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and immunology. In oncology, N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has been found to exhibit potent anticancer activity against various cancer cell lines such as breast, lung, and colon cancer. In neurology, N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide has been found to exhibit immunomodulatory activity and has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-22(20-13-10-14-4-1-2-7-18(14)23-20)24-19-12-11-16-9-8-15-5-3-6-17(19)21(15)16/h1-7,10-13H,8-9H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNHSHNLNNMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-dihydroacenaphthylen-5-yl)quinoline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,8-trimethoxy-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-3-phenylquinazolin-4(3H)-one](/img/structure/B4331891.png)
![6,7,8-trimethoxy-2-{[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]thio}-3-phenylquinazolin-4(3H)-one](/img/structure/B4331896.png)
![2-[(5-isopropyl-4-methoxy-2-methylbenzyl)thio]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B4331899.png)
![ethyl [2-methoxy-4-({[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}amino)phenyl]carbamate](/img/structure/B4331905.png)
![ethyl (2-methoxy-4-{[(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}phenyl)carbamate](/img/structure/B4331908.png)
![6-dibenzo[b,d]furan-2-yl-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B4331913.png)
![1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol](/img/structure/B4331917.png)
![N-[3-chloro-4-(pyridin-2-ylthio)phenyl]cyclopentanecarboxamide](/img/structure/B4331936.png)
![2-{4-[5-(1-adamantyl)-2-furoyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine](/img/structure/B4331954.png)

![N-(3-chloro-2-methylphenyl)-2-[(6,7,8-trimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B4331964.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzenesulfonamide](/img/structure/B4331973.png)

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(2-furylmethyl)thio]acetamide](/img/structure/B4331996.png)